5-Chloropyrazine-2-sulfonamide
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Overview
Description
5-Chloropyrazine-2-sulfonamide is a nitrogen-containing heterocyclic compound with a molecular formula of C4H4ClN3O2S. It is characterized by the presence of a pyrazine ring substituted with a chlorine atom at the 5-position and a sulfonamide group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloropyrazine-2-sulfonamide typically involves the chlorination of pyrazine derivatives followed by sulfonamide formation. One common method starts with the chlorination of pyrazine to form 5-chloropyrazine. This intermediate is then reacted with a sulfonamide reagent under suitable conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and sulfonamide formation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloropyrazine-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of solvents like dimethylformamide or acetonitrile and catalysts such as palladium or copper salts.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazine derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the sulfonamide group.
Scientific Research Applications
5-Chloropyrazine-2-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial, anti-inflammatory, and anticancer activities.
Biological Studies: It serves as a tool compound in the study of enzyme inhibition and protein interactions.
Industrial Applications: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloropyrazine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the chlorine atom may enhance binding affinity through hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
5-Chloropyrazinamide: An inhibitor of mycobacterial fatty acid synthase I with antimycobacterial activity.
5-Chloro-N-phenylpyrazine-2-carboxamide: Exhibits significant activity against Mycobacterium tuberculosis.
Uniqueness
5-Chloropyrazine-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a chlorine atom and a sulfonamide group makes it a versatile intermediate in the synthesis of various bioactive molecules .
Biological Activity
5-Chloropyrazine-2-sulfonamide is a sulfonamide compound with significant biological activity, particularly in the fields of antibacterial and anticancer research. This article explores its biological properties, including antibacterial efficacy, cytotoxicity, and potential mechanisms of action, supported by relevant data tables and case studies.
Overview of Sulfonamides
Sulfonamides are a class of compounds characterized by the presence of a sulfonamide group (-SO₂NH₂). They have been extensively studied for their diverse pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The mechanism of action for many sulfonamides involves inhibition of bacterial folate synthesis through the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the folate biosynthesis pathway.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits considerable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values and zones of inhibition provide quantitative measures of its effectiveness.
Table 1: Antibacterial Activity of this compound
Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 30 ± 0.12 | 7.81 |
Escherichia coli | 31 ± 0.12 | 7.81 |
Klebsiella pneumoniae | 28 ± 0.10 | 15.63 |
Pseudomonas aeruginosa | 25 ± 0.08 | 31.25 |
The compound's activity is comparable to that of standard antibiotics such as ciprofloxacin, suggesting its potential as an effective antibacterial agent .
Cytotoxicity and Anticancer Activity
This compound has also been evaluated for its cytotoxic effects on various cancer cell lines. The compound's ability to inhibit cell proliferation was assessed using the growth inhibition percentage (ΔGI).
Table 2: Cytotoxicity Profile
Cell Line | ΔGI (%) at 100 µg/mL |
---|---|
MALME-3M (melanoma) | 88 |
A498 (renal cancer) | 70 |
NCI-H522 (lung cancer) | 75 |
SNB-75 (CNS cancer) | 80 |
The results indicate that the compound exhibits significant cytotoxicity across multiple cancer cell lines, particularly in melanoma and renal cancer models .
The biological activity of this compound can be attributed to its structural features that enhance binding affinity to target enzymes such as DHPS. Studies have shown that modifications in the sulfonamide moiety can influence the binding energy and, consequently, the antibacterial efficacy .
Case Study: Structure-Activity Relationship
A detailed investigation into the structure-activity relationship (SAR) revealed that variations in substituents on the pyrazine ring significantly affect biological activity. For instance, compounds with halogen substitutions demonstrated improved binding to DHPS compared to their non-substituted counterparts .
Properties
IUPAC Name |
5-chloropyrazine-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O2S/c5-3-1-8-4(2-7-3)11(6,9)10/h1-2H,(H2,6,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTXLJAIYGWDKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Cl)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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